1-(2-fluoroethyl)piperidine-4-carboxylic acid hydrochloride
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Overview
Description
1-(2-Fluoroethyl)piperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H15ClFNO2 and a molecular weight of 211.66 g/mol . This compound is primarily used for research purposes and is not intended for human use . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoroethyl)piperidine-4-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of the Fluoroethyl Group: The fluoroethyl group is introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by a fluoroethyl group.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide as a reagent.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoroethyl)piperidine-4-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the fluoroethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
1-(2-Fluoroethyl)piperidine-4-carboxylic acid hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors . The fluoroethyl group can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects . The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,2-Difluoroethyl)piperidine-4-carboxylic acid hydrochloride
- 1-(2-Chloroethyl)piperidine-4-carboxylic acid hydrochloride
- 1-(2-Bromoethyl)piperidine-4-carboxylic acid hydrochloride
Uniqueness
1-(2-Fluoroethyl)piperidine-4-carboxylic acid hydrochloride is unique due to the presence of the fluoroethyl group, which can significantly influence its chemical and biological properties . The fluoroethyl group can enhance the compound’s stability, lipophilicity, and binding affinity for specific molecular targets .
Properties
CAS No. |
1380170-70-6 |
---|---|
Molecular Formula |
C8H15ClFNO2 |
Molecular Weight |
211.7 |
Purity |
95 |
Origin of Product |
United States |
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